molecular formula C7H5NO2 B1296045 furo[3,2-c]pyridin-4(5H)-one CAS No. 26956-43-4

furo[3,2-c]pyridin-4(5H)-one

Cat. No. B1296045
CAS RN: 26956-43-4
M. Wt: 135.12 g/mol
InChI Key: FYNCIYHECMWXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058425B2

Procedure details

Add N-bromosuccinimide (63.16 g, 354.9 mmol) as a solution in anhydrous acetonitrile (480 mL) to a suspension of 5H-furo[3,2-c]pyridin-4-one (36.9 g, 273 mmol) in anhydrous acetonitrile (740 mL) at 0° C. over 1 hour. Warm to room temperature, add anhydrous methyl alcohol (1.5 L) and stir at room temperature for 18 hours. Quench with water (20 ml) and saturated sodium bicarbonate (20 mL), concentrate to a volume of 1.3 liters, and pour into water (1.3 L). Collection of the precipitate by filtration and drying (vacuum oven 2 days 40-60° C.) gives the title compound as an off-white solid.
Quantity
63.16 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
36.9 g
Type
reactant
Reaction Step Two
Quantity
740 mL
Type
solvent
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[O:9]1[C:17]2[CH:16]=[CH:15][NH:14][C:13](=[O:18])[C:12]=2[CH:11]=[CH:10]1.CO>C(#N)C>[Br:1][C:16]1[C:17]2[O:9][CH:10]=[CH:11][C:12]=2[C:13](=[O:18])[NH:14][CH:15]=1

Inputs

Step One
Name
Quantity
63.16 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
480 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
36.9 g
Type
reactant
Smiles
O1C=CC=2C(NC=CC21)=O
Name
Quantity
740 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
1.5 L
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench with water (20 ml) and saturated sodium bicarbonate (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to a volume of 1.3 liters
ADDITION
Type
ADDITION
Details
pour into water (1.3 L)
CUSTOM
Type
CUSTOM
Details
Collection of the precipitate
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
drying (vacuum oven 2 days 40-60° C.)
Duration
2 d

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C2=C(C(NC1)=O)C=CO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.